molecular formula C15H11ClF3N3O2 B12512162 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide

Cat. No.: B12512162
M. Wt: 357.71 g/mol
InChI Key: OQONZUMJEVBWCD-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be synthesized by chlorination and trifluoromethylation of pyridine . This intermediate is then reacted with appropriate reagents to introduce the hydroxyimino and phenylacetamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions, along with a hydroxyimino and phenylacetamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

Molecular Formula

C15H11ClF3N3O2

Molecular Weight

357.71 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(hydroxyiminomethyl)-2-phenylacetamide

InChI

InChI=1S/C15H11ClF3N3O2/c16-11-6-10(15(17,18)19)7-20-13(11)12(14(23)21-8-22-24)9-4-2-1-3-5-9/h1-8,12,24H,(H,21,22,23)

InChI Key

OQONZUMJEVBWCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NO

Origin of Product

United States

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